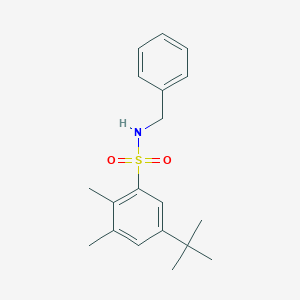![molecular formula C24H22FNO5S B281228 Butyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281228.png)
Butyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate, also known as Compound A, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research.
Mechanism of Action
The mechanism of action of Butyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate A is not fully understood, but it is believed to involve the modulation of various signaling pathways, including the NF-κB and MAPK pathways. This compound A has also been shown to interact with the glucocorticoid receptor, which may contribute to its anti-inflammatory and neuroprotective effects.
Biochemical and Physiological Effects:
This compound A has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, reduction of inflammation, and protection of neurons from oxidative stress. This compound A has also been shown to have a low toxicity profile in vitro and in vivo.
Advantages and Limitations for Lab Experiments
One advantage of using Butyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate A in lab experiments is its potential to target multiple signaling pathways, making it a useful tool for studying complex biological processes. However, one limitation is that the synthesis of this compound A can be challenging and time-consuming, which may limit its widespread use in research.
Future Directions
There are several future directions for research involving Butyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate A. One area of interest is the development of more efficient synthesis methods to increase the availability of this compound A for research purposes. Additionally, further studies are needed to fully understand the mechanism of action of this compound A and its potential applications in various disease models. Finally, the development of more potent analogs of this compound A may lead to the discovery of new therapeutic agents with improved efficacy and safety profiles.
Conclusion:
This compound A is a synthetic compound with potential applications in a variety of scientific research areas, including cancer treatment, anti-inflammatory therapy, and neuroprotection. While its mechanism of action is not fully understood, it has been shown to modulate various signaling pathways and have a low toxicity profile. Further research is needed to fully understand the potential of this compound A and its future applications in scientific research.
Synthesis Methods
Butyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate A can be synthesized through a multistep process involving the reaction of 2-methylnaphthoquinone with butyl malonate, followed by the addition of a fluorophenylsulfonyl group and a carboxylate group. The final product is obtained through a series of purification and isolation steps.
Scientific Research Applications
Butyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate A has shown promise in a variety of scientific research applications, including cancer treatment, anti-inflammatory therapy, and neuroprotection. In cancer research, this compound A has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In anti-inflammatory therapy, this compound A has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neuroprotection, this compound A has been shown to protect neurons from oxidative stress and reduce neuroinflammation.
Properties
Molecular Formula |
C24H22FNO5S |
|---|---|
Molecular Weight |
455.5 g/mol |
IUPAC Name |
butyl 5-[(4-fluorophenyl)sulfonylamino]-2-methylbenzo[g][1]benzofuran-3-carboxylate |
InChI |
InChI=1S/C24H22FNO5S/c1-3-4-13-30-24(27)22-15(2)31-23-19-8-6-5-7-18(19)21(14-20(22)23)26-32(28,29)17-11-9-16(25)10-12-17/h5-12,14,26H,3-4,13H2,1-2H3 |
InChI Key |
ZKNCKKBHCUJEIU-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)C1=C(OC2=C1C=C(C3=CC=CC=C32)NS(=O)(=O)C4=CC=C(C=C4)F)C |
Canonical SMILES |
CCCCOC(=O)C1=C(OC2=C1C=C(C3=CC=CC=C32)NS(=O)(=O)C4=CC=C(C=C4)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 2-{[(5-tert-butyl-2,3-dimethylphenyl)sulfonyl]amino}benzoate](/img/structure/B281147.png)
![4-ethyl-N-(3-methyl-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinolin-6-yl)benzenesulfonamide](/img/structure/B281149.png)
![Isopropyl 5,14-dioxo-5,14-dihydrobenzo[5,6]indolo[1,2-b]isoquinoline-13-carboxylate](/img/structure/B281153.png)

![3-{[Ethyl(3-methylphenyl)amino]sulfonyl}benzoic acid](/img/structure/B281156.png)
![N-(4-butylphenyl)-4-[(8-quinolinylsulfonyl)amino]benzamide](/img/structure/B281157.png)
![1-[(5-Tert-butyl-2,3-dimethylphenyl)sulfonyl]-4-methylpiperidine](/img/structure/B281160.png)
![N-(cyclohexylcarbonyl)-4-ethyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281161.png)
![Benzyl 5,14-dioxo-5,14-dihydrobenzo[5,6]indolo[1,2-b]isoquinoline-13-carboxylate](/img/structure/B281162.png)
![N-(3,4-dimethylphenyl)-4-[(8-quinolinylsulfonyl)amino]benzamide](/img/structure/B281163.png)
![2-Methoxyethyl 2-methyl-5-[(1-naphthylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B281164.png)

![N-[4-(acetylamino)phenyl]-4-{[(5-tert-butyl-2,3-dimethylphenyl)sulfonyl]amino}benzamide](/img/structure/B281168.png)
